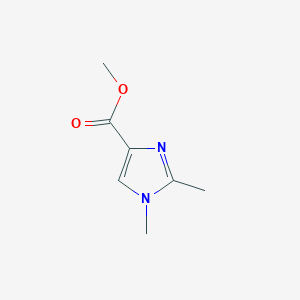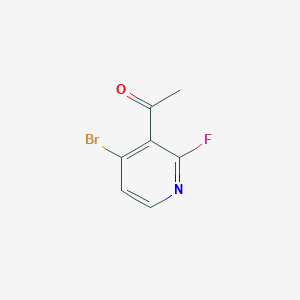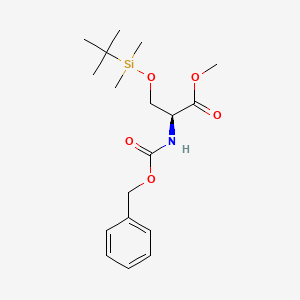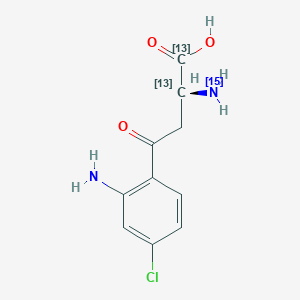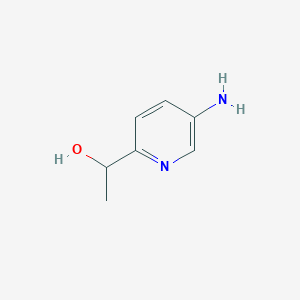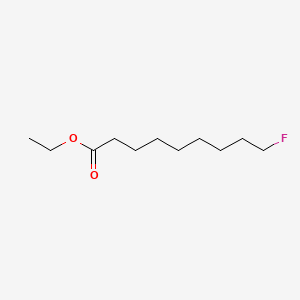
Ethyl 9-fluorononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9-fluorononanoate is an organic compound with the molecular formula C₁₁H₂₁FO₂. It is a fluorinated ester, which means it contains a fluorine atom attached to a carbon chain and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 9-fluorononanoate can be synthesized through several methods. One common approach involves the esterification of 9-fluorononanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 9-fluorononanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products Formed:
Oxidation: 9-fluorononanoic acid.
Reduction: 9-fluorononanol.
Substitution: Various substituted nonanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 9-fluorononanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which ethyl 9-fluorononanoate exerts its effects involves interactions with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
- Ethyl 7-fluoroheptanoate
- Ethyl 11-fluoroundecanoate
- Ethyl 9-fluorodecanoate
Comparison: Ethyl 9-fluorononanoate is unique due to its specific chain length and fluorination position. This can result in different reactivity and biological activity compared to other fluorinated esters. For example, ethyl 7-fluoroheptanoate and ethyl 11-fluoroundecanoate have different chain lengths, which can influence their physical and chemical properties .
Properties
CAS No. |
462-68-0 |
|---|---|
Molecular Formula |
C11H21FO2 |
Molecular Weight |
204.28 g/mol |
IUPAC Name |
ethyl 9-fluorononanoate |
InChI |
InChI=1S/C11H21FO2/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h2-10H2,1H3 |
InChI Key |
DUWYUDWWVKOQOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


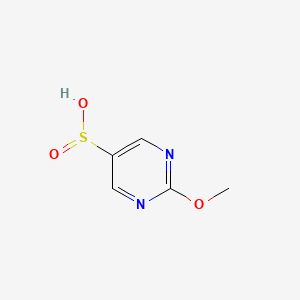
![4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(pyrrolidin-1-yl)-benzamide](/img/structure/B12955327.png)
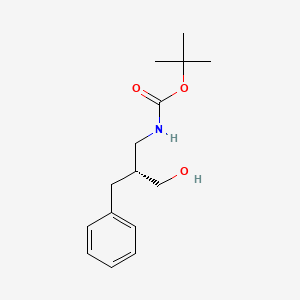
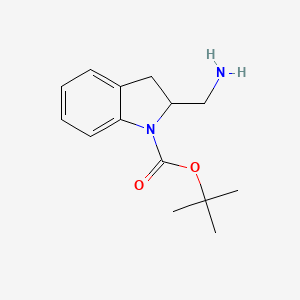
![Ethyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12955345.png)
![Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12955348.png)
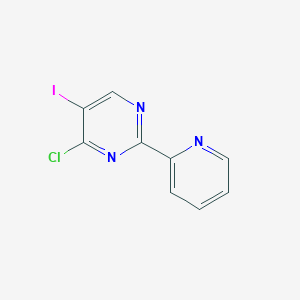
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)
